2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one
Description
2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core substituted with two chlorine atoms at positions 2 and 2. The 7,8-dihydro scaffold introduces partial saturation, which can enhance metabolic stability compared to fully aromatic analogs . This compound is of interest in medicinal chemistry due to the quinazolinone moiety's prevalence in bioactive molecules, including kinase inhibitors and antihistaminic agents.
Properties
Molecular Formula |
C8H6Cl2N2O |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,4-dichloro-7,8-dihydro-5H-quinazolin-6-one |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3H2 |
InChI Key |
FDTUIFMLJVJYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one with structurally and functionally related quinazolinone and pyridopyrimidine derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted.
Structural Comparisons
Key Observations:
- Chlorine vs.
- Core Modifications : Pyridopyrimidine derivatives (e.g., tert-butyl ester in ) exhibit fused ring systems, which may improve metabolic stability but reduce aqueous solubility .
Pharmacological and Physicochemical Comparisons
Key Observations:
- Thermal Stability: Higher melting points in triazinones (267–269°C) correlate with extended aromatic systems and sulfonyl groups .
- Biological Relevance : Chlorine substituents in the target compound may enhance kinase binding via halogen bonding, as suggested by PASS analysis .
Biological Activity
2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, summarizing key findings from various studies, including case studies, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound features a quinazoline backbone with two chlorine atoms at positions 2 and 4, and a nitrogen-containing heterocycle. Its molecular formula is with a molecular weight of approximately 217.052 g/mol. The presence of chlorine atoms significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research has indicated that 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance:
- In vitro studies demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- A specific study reported an IC50 value indicating effective antimicrobial activity at low concentrations.
2. Anticancer Activity
The anticancer properties of 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one have been explored extensively:
- Cell line studies revealed that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
- A notable case study involved testing against various cancer cell lines, where it exhibited potent cytotoxicity with minimal effects on normal cells.
The mechanism by which 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one exerts its biological effects involves interactions with specific molecular targets:
- It is believed to modulate enzyme activity by binding to active sites or allosteric sites on target proteins.
- Studies suggest that it may interfere with signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
Synthesis Methods
Various synthetic routes have been developed for producing 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one:
- One-pot reactions utilizing starting materials like substituted anilines and carbonyl compounds.
- Dimroth rearrangement as a key step for synthesizing derivatives with improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
